1,1-Difluorobutan-2-one
CAS No.: 136400-33-4
Cat. No.: VC7352101
Molecular Formula: C4H6F2O
Molecular Weight: 108.088
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 136400-33-4 |
|---|---|
| Molecular Formula | C4H6F2O |
| Molecular Weight | 108.088 |
| IUPAC Name | 1,1-difluorobutan-2-one |
| Standard InChI | InChI=1S/C4H6F2O/c1-2-3(7)4(5)6/h4H,2H2,1H3 |
| Standard InChI Key | LDPMZMCSZUOAPM-UHFFFAOYSA-N |
| SMILES | CCC(=O)C(F)F |
Introduction
Structural and Chemical Identity of 1,1-Difluorobutan-2-one
1,1-Difluorobutan-2-one (C₄H₆F₂O) belongs to the class of fluorinated ketones, where fluorine atoms replace hydrogen at the first carbon of the butanone chain. The molecule’s geometry is influenced by the electronegativity of fluorine, which induces significant polarization in the C–F bonds. This polarization enhances the compound’s stability against nucleophilic attacks while increasing its lipophilicity compared to non-fluorinated analogs .
Molecular and Spectroscopic Characteristics
The molecular structure of 1,1-difluorobutan-2-one can be elucidated through techniques such as NMR and IR spectroscopy. The ¹⁹F NMR spectrum typically exhibits a singlet for the two equivalent fluorine atoms, while the ¹H NMR reveals splitting patterns indicative of coupling with adjacent protons. IR spectroscopy shows a strong absorption band near 1,740 cm⁻¹, characteristic of the carbonyl group.
Table 1: Key Physicochemical Properties of 1,1-Difluorobutan-2-one
Synthesis and Industrial Preparation
The synthesis of 1,1-difluorobutan-2-one involves fluorination strategies that introduce fluorine atoms into the ketone backbone. While direct methods are sparsely documented, analogous pathways for trifluorobutanones and difluorinated dicarbonyls provide a framework for its production.
Electrophilic Fluorination of 1,3-Diketones
A prominent method for synthesizing difluorinated ketones involves the reaction of 1,3-diketones with electrophilic fluorinating agents. For example, the use of fluorine gas (F₂) in the presence of quinuclidine facilitates the conversion of 1,3-diphenylpropane-1,3-dione to 2,2-difluoro-1,3-diketones . Adapted to 1,1-difluorobutan-2-one, this approach would require a 1,3-diketone precursor such as butane-2,3-dione, followed by selective fluorination at the α-position.
Reaction Scheme:
Yields in such reactions typically range from 70–90%, depending on reaction conditions .
Ester Exchange Decarbonylation
The patent CN106365972A describes a method for preparing 1,1,1-trifluoro-2-butanone via ester exchange decarbonylation using 2-methyl ethyl trifluoroacetoacetate and anhydrous methanesulfonic acid . Modifying this protocol to target 1,1-difluorobutan-2-one would involve substituting the trifluoroacetoacetate with a difluoro analog. For instance, reacting 2-methyl ethyl difluoroacetoacetate under similar conditions could yield the desired product through decarbonylation.
Optimized Conditions:
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Catalyst: Anhydrous methanesulfonic acid (1.0 mol)
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Temperature: 140–150°C
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Reaction Time: 5–8 hours
Physicochemical and Thermodynamic Properties
Solubility and Partitioning
Applications in Pharmaceutical and Material Science
Pharmaceutical Intermediates
Fluorinated ketones serve as key intermediates in drug synthesis. For example, 1,1-difluorobutan-2-one could act as a precursor for β-amino alcohols or heterocyclic compounds via reductive amination or cyclocondensation reactions. Its fluorine atoms enhance metabolic stability in bioactive molecules, a trait leveraged in antiviral and anticancer agents .
Polymer and Coating Additives
The high electronegativity of fluorine improves the thermal and chemical resistance of polymers. Incorporating 1,1-difluorobutan-2-one into polyurethane or epoxy resins could yield materials with enhanced durability and reduced flammability, as seen in analogs like 2,2-difluoro-1,3-diketones .
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